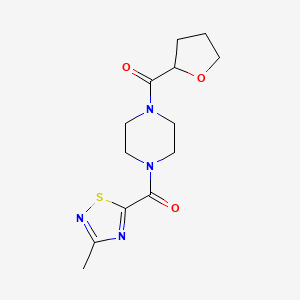
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound featuring a thiadiazole ring, a tetrahydrofuran moiety, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of thiosemicarbazide with appropriate carboxylic acids or esters under acidic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-carbonyl group can be introduced via acylation reactions using tetrahydrofuran-2-carbonyl chloride.
Coupling with Piperazine: The final step involves coupling the thiadiazole intermediate with piperazine under basic conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group in the tetrahydrofuran moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the tetrahydrofuran moiety.
Substitution: Various N-substituted piperazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Investigated for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Potential use in anticancer research due to its ability to interact with biological targets.
Industry:
- May be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The tetrahydrofuran moiety may contribute to the compound’s overall stability and solubility.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes, leading to antimicrobial effects.
Receptors: Potential interaction with neurotransmitter receptors, influencing neurological pathways.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Widely used in medicinal chemistry for their pharmacokinetic properties.
Tetrahydrofuran Derivatives: Commonly found in various pharmaceuticals due to their solubility and stability.
Uniqueness: (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.
Would you like more detailed information on any specific aspect of this compound?
Propriétés
IUPAC Name |
[4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-9-14-11(21-15-9)13(19)17-6-4-16(5-7-17)12(18)10-3-2-8-20-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSRJZHWOBZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide](/img/structure/B2824025.png)
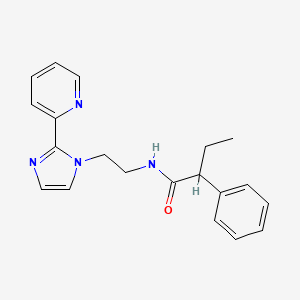
![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
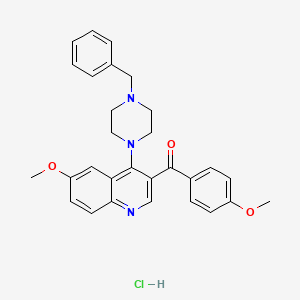
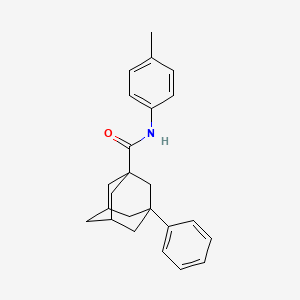
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2824033.png)
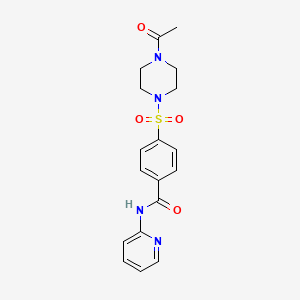
![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2824036.png)
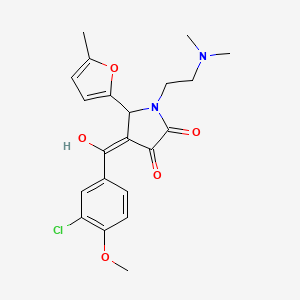
![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)
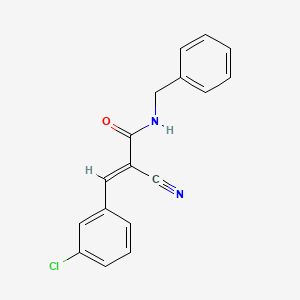
![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)
